Mca-YVADAP-Lys(Dnp)-OH

描述

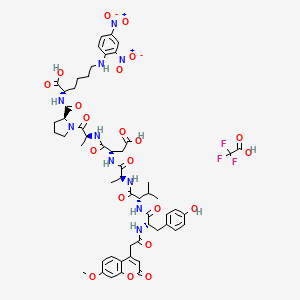

Mca-YVADAP-Lys(Dnp)-OH is a fluorogenic peptide substrate widely used to measure the enzymatic activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2). Its structure comprises:

- Fluorophore: 7-Methoxycoumarin-4-acetyl (Mca) at the N-terminus.

- Quencher: 2,4-Dinitrophenyl (Dnp) conjugated to the ε-amino group of the C-terminal lysine residue.

- Peptide sequence: Tyr-Val-Ala-Asp-Ala-Pro-Lys (YVADAPK) .

Upon cleavage by caspase-1 or ACE2 between the Asp and Ala residues, the Mca fluorophore is released, producing a detectable fluorescence signal (excitation/emission maxima: 328/420 nm). This substrate is critical in apoptosis research, inflammatory disease studies, and viral protease assays (e.g., SARS-CoV-2 diagnostics) .

准备方法

合成路线和反应条件: Mca-YVADAP-K(Dnp)-OH 的合成涉及固相肽合成 (SPPS)。该过程从第一个氨基酸连接到树脂开始,然后依次添加受保护的氨基酸。 Mca 基团酰化到肽的 N 端,而 Dnp 基团通过合成 Dnp 衍生物(如 N-3-(2,4-二硝基苯基)-l-2,3-二氨基丙酸 (Dpa) 或 Lys(Dnp))引入肽中 .

工业生产方法: Mca-YVADAP-K(Dnp)-OH 的工业生产遵循与实验室合成相同的原理,但规模更大。自动化肽合成仪通常用于简化该过程,确保高产率和纯度。 最终产品采用高效液相色谱 (HPLC) 纯化,并通过质谱法进行表征 .

化学反应分析

反应类型: Mca-YVADAP-K(Dnp)-OH 主要经历酶促裂解反应。 Mca 和 Dnp 基团之间酰胺键的裂解会导致可测量的荧光增加,这用于监测酶活性 .

常用试剂和条件: 该化合物通常用于适合酶活性测定的缓冲溶液中。常见试剂包括 Tris-HCl 缓冲液、氯化钙和氯化镁。 反应通常在生理 pH 和温度下进行,以模拟生物条件 .

形成的主要产物: Mca-YVADAP-K(Dnp)-OH 酶促裂解形成的主要产物是分离的 Mca 和 Dnp 基团。 裂解后荧光的增加用于量化酶活性 .

科学研究应用

Caspase Activity Assays

Mca-YVADAP-Lys(Dnp)-OH serves as a specific substrate for caspase-1, allowing researchers to monitor caspase activity through fluorescence. Upon cleavage at the P1 aspartic acid residue, a fluorescence signal is generated, which can be measured at an emission wavelength of 392 nm. This property makes it invaluable for studying apoptosis and related pathways in various cell types .

ACE2 Activity Measurement

The compound is also utilized to assess the activity of ACE2, an important enzyme in the renin-angiotensin system and a key player in cardiovascular health. Studies have shown that this compound can effectively measure ACE2 activity in various biological samples, contributing to research on hypertension and heart disease .

Drug Discovery

In drug development, this compound has been employed to screen for inhibitors of proteases involved in viral infections, such as the main protease of SARS-CoV-2. Its fluorogenic properties allow for high-throughput screening assays that can identify potential therapeutic agents against viral pathogens .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Caspase Activity | Fluorogenic substrate for caspase-1 assays | Enables monitoring of apoptosis pathways |

| ACE2 Activity | Measures ACE2 enzymatic activity | Important for cardiovascular research |

| Drug Discovery | Screening for protease inhibitors | Effective in identifying antiviral compounds |

| Immunology | Studying immune responses via caspase activation | Insights into inflammation mechanisms |

Case Study 1: Caspase Activation in Drosophila

Kondo et al. (1997) demonstrated the utility of this compound in activating distinct caspase-like proteases in Drosophila cells. This study provided insights into the mechanisms of apoptosis and the role of specific caspases in developmental processes .

Case Study 2: ACE2 Inhibition by Plant Polyphenols

Recent research from the University of Ljubljana utilized this compound to assess the inhibitory potential of plant polyphenols on ACE2 activity. The findings indicated that certain polyphenols could modulate ACE2 function, highlighting potential therapeutic applications for cardiovascular diseases .

作用机制

Mca-YVADAP-K(Dnp)-OH 作为蛋白酶的荧光底物发挥作用。该机制涉及靶酶裂解 Mca 和 Dnp 基团之间的酰胺键。这种裂解会破坏 FRET,导致荧光强度增加。 荧光变化与酶活性成正比,允许实时监测酶反应 .

相似化合物的比较

Key Properties :

- CAS Number : 189696-01-3

- Molecular Formula : C₅₃H₆₄N₁₀O₁₉

- Molecular Weight : 1145.13 g/mol (free base) .

- Storage : Stable as a lyophilized powder at -20°C for up to 3 years; reconstituted solutions should be stored at -80°C .

Comparison with Similar Fluorogenic Substrates

The following table summarizes structural, functional, and application-based differences between Mca-YVADAP-Lys(Dnp)-OH and related compounds:

Key Findings :

Specificity :

- This compound is dual-specific for caspase-1 and ACE2, unlike substrates like Ac-IETD-AMC (caspase-8-specific) or Abz-FRK(Dnp)P-OH (ACE-specific) .

- Its YVADAPK sequence mimics the natural cleavage site of caspase-1 in interleukin-1β (IL-1β), ensuring high specificity .

Fluorescence Efficiency :

- Mca exhibits higher quantum yield compared to AMC (used in Ac-IETD-AMC), making Mca-based substrates more sensitive in low-activity assays .

ACE2 cleavage efficiency is ~20% higher than ACE for this substrate, as demonstrated in SARS-CoV-2 protease assays .

Pharmaceutical Relevance :

- Shorter analogs like Mca-Ala-Pro-Lys(Dnp)-OH lack defined enzymatic targets and are primarily used as intermediates, highlighting the importance of peptide length for specificity .

Limitations :

- Cost : High molecular weight and complex synthesis increase production costs compared to simpler substrates like Ac-IETD-AMC.

- Solubility : Requires DMSO for reconstitution, limiting compatibility with aqueous assays .

生物活性

Mca-YVADAP-Lys(Dnp)-OH, also known as Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH, is a fluorogenic substrate primarily utilized in biochemical research to study the activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2). This compound has garnered attention due to its role in apoptosis and inflammation, making it a significant tool in understanding various biological processes.

- CAS Number : 189696-01-3

- Molecular Formula : C₅₃H₆₄N₁₀O₁₉

- Molecular Weight : 1145.13 g/mol

- Purity : ≥95%

- Solubility : Soluble in DMSO and water (approximately 1 mg/ml)

- Storage Conditions : Store at -20°C, protected from light and moisture

This compound is cleaved by caspase-1 and ACE2, leading to the release of the fluorescent moiety 7-methoxycoumarin-4-acetyl (Mca). The fluorescence emitted upon cleavage can be quantitatively measured, providing insights into enzyme activity. The excitation and emission maxima for Mca are approximately 328 nm and 420 nm, respectively .

Caspase-1 Activity

Caspase-1 plays a crucial role in the inflammatory response by processing pro-inflammatory cytokines. This compound serves as a specific substrate for caspase-1, allowing researchers to measure its activity under various conditions. Studies have shown that this substrate can effectively differentiate between active and inactive forms of caspase-1, making it invaluable for apoptosis research .

ACE2 Interaction

ACE2 is involved in regulating blood pressure and inflammation through its action on angiotensin II. The use of this compound enables the assessment of ACE2 activity, which is particularly relevant in the context of cardiovascular diseases and COVID-19 research. The ability to measure ACE2 activity can provide insights into therapeutic targets for managing these conditions .

Case Studies and Research Findings

Several studies have utilized this compound to explore its biological activity:

- Caspase Activation in Apoptosis :

- Inflammatory Response Modulation :

- ACE2 Activity Measurement :

Summary of Key Properties

| Property | Value |

|---|---|

| CAS Number | 189696-01-3 |

| Molecular Weight | 1145.13 g/mol |

| Purity | ≥95% |

| Solubility | DMSO, water |

| Storage Temperature | -20°C |

Research Applications

| Study | Focus Area | Findings |

|---|---|---|

| Kondo et al. (1997) | Apoptosis | Activation of caspase-like proteases |

| Enari et al. (1996) | Inflammation | Sequential activation of ICE-like proteases |

| Vickers et al. (2002) | Cardiovascular Research | Hydrolysis by ACE2 |

常见问题

Basic Research Questions

Q. What is the primary application of Mca-YVADAP-Lys(Dnp)-OH in protease research, and how does its fluorogenic design enable real-time enzymatic activity detection?

- Methodological Answer : this compound is a fluorogenic substrate designed for detecting caspase-1 activity. The 7-methoxycoumarin-4-acetyl (Mca) group acts as a fluorophore, while the 2,4-dinitrophenyl (Dnp) group quenches fluorescence. Upon cleavage by caspase-1 between YVAD and AP residues, the Dnp group is released, resulting in measurable fluorescence. This mechanism allows real-time kinetic monitoring of enzymatic activity in vitro, making it ideal for inhibitor screening and enzyme characterization. Researchers should validate substrate specificity using caspase-1 knockout models or selective inhibitors to rule out cross-reactivity with other proteases .

Q. How should researchers design control experiments when using this compound to ensure specificity in caspase-1 activity assays?

- Methodological Answer : Controls must include:

- Negative controls : Use reaction mixtures without the enzyme or with irreversible caspase-1 inhibitors (e.g., Ac-YVAD-CHO).

- Positive controls : Include recombinant caspase-1 to confirm substrate cleavage.

- Background controls : Measure fluorescence in the absence of the substrate to account for autofluorescence.

- Specificity controls : Compare results with alternative substrates (e.g., Mca-YVAD-APC) or orthogonal methods like Western blotting for caspase-1 activation. Data should be normalized to protein concentration or cell count to ensure reproducibility .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing dose-response curves generated from this compound-based fluorogenic assays, particularly when dealing with non-linear enzyme kinetics?

- Methodological Answer :

- Non-linear regression : Fit data to the Michaelis-Menten equation using software like GraphPad Prism to derive and .

- Outlier detection : Apply Grubbs’ test to identify and exclude anomalous data points.

- Error propagation : Calculate standard error for triplicate measurements and report 95% confidence intervals.

- Model validation : Use the Akaike Information Criterion (AIC) to compare fits with alternative models (e.g., allosteric activation). For non-steady-state conditions, integrate time-course data with the progress curve method .

Q. How can researchers resolve discrepancies between this compound assay results and alternative protease detection methods (e.g., Western blot)?

- Methodological Answer :

- Cross-validation : Perform parallel experiments with both methods using the same biological samples.

- Temporal resolution : Fluorogenic assays detect real-time activity, while Western blot measures protein levels post-lysis. Account for time delays in caspase-1 activation.

- Matrix effects : Test if cellular lysate components (e.g., detergents) interfere with fluorescence. Adjust lysis buffers or use purified enzyme preparations.

- Data normalization : Normalize fluorescence data to total protein content or housekeeping enzyme activity. Publish raw and normalized datasets to enhance reproducibility .

Q. What considerations are critical when adapting this compound assays for high-throughput screening (HTS) formats, including plate reader compatibility and signal-to-noise optimization?

- Methodological Answer :

- Plate selection : Use black-walled, low-volume 384-well plates to minimize background fluorescence.

- Dynamic range : Pre-determine the linear range of fluorescence detection for your plate reader. Adjust substrate concentration to stay within this range.

- Z’-factor optimization : Calculate the Z’-factor () using positive () and negative () controls. Aim for .

- Automation : Validate pipetting precision for small volumes (<10 µL) and use liquid handlers to reduce variability. Include inter-plate controls to monitor batch effects .

Q. Data Management and Reproducibility

Q. How should researchers document and archive this compound assay data to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Methodological Answer :

- Metadata standards : Include experimental conditions (pH, temperature, enzyme concentration), instrument settings (excitation/emission wavelengths), and batch numbers for reagents.

- Repository selection : Deposit raw fluorescence kinetics data in domain-specific repositories (e.g., Zenodo) with DOI assignment.

- Data formatting : Use tab-delimited or CSV files for kinetic traces, accompanied by README files explaining column headers.

- Validation : Attach validation reports for critical reagents (e.g., caspase-1 purity ≥95% via SDS-PAGE). Reference these practices in the Scientific Data Management Plan (SDMP) .

Q. Conflict Resolution in Experimental Design

Q. How can researchers address contradictory results when this compound assays suggest caspase-1 activation, but downstream biomarkers (e.g., IL-1β secretion) are absent?

- Methodological Answer :

- Mechanistic hierarchy : Confirm if caspase-1 activity is necessary and sufficient for IL-1β processing in the model system. Use genetic knockout or RNAi to establish causality.

- Compartmentalization : Check if IL-1β is retained intracellularly (e.g., via ELISA on lysates vs. supernatants).

- Post-translational regulation : Investigate if inflammasome components (e.g., ASC, NLRP3) are co-expressed.

- Multiplex assays : Combine fluorogenic substrate data with cytokine profiling and Western blotting for pro-IL-1β cleavage. Publish negative results to prevent publication bias .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXKHBNLWUCNOC-XUFBPUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H64N10O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。